molecular formula C12H13ClN2S B3199861 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine CAS No. 1017170-44-3

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine

Cat. No. B3199861
CAS RN: 1017170-44-3
M. Wt: 252.76 g/mol
InChI Key: YGYIXXSODUCIOB-UHFFFAOYSA-N
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Description

This compound is a derivative of ethan-1-amine, which is a type of organic compound known as an amine. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons . The compound also contains a thiazole ring, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . It also has a chlorophenyl group attached to the thiazole ring, and a methyl group attached to one of the carbon atoms of the thiazole ring .


Chemical Reactions Analysis

Amines can undergo a variety of reactions, including alkylation, acylation, and sulfonation . Thiazoles can also participate in a variety of reactions, including reactions with electrophiles at the carbon between the sulfur and nitrogen atoms .

Scientific Research Applications

Synthesis and Structural Properties of Related Compounds

Research on similar thiazole compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, explores synthetic routes and structural properties. The reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, produces these thiazolidinones, which have been analyzed using high-resolution magnetic resonance spectra and ab initio calculations to understand their conformation and potential applications in heterocyclic chemistry (Issac & Tierney, 1996).

Environmental Toxicology and Pharmacology

The environmental impact and toxicology of related chlorophenyl compounds, such as DDT and its metabolites (DDT and DDE), have been extensively studied. These compounds act as endocrine disruptors in humans and wildlife and have implications for reproductive and immune systems. Despite the ban on DDT, its persistence and bioaccumulation through the food chain continue to pose health risks, emphasizing the need for ongoing research in environmental toxicology and pharmacology (Burgos-Aceves et al., 2021).

Chemistry of Heterocyclic Compounds

The synthesis and applications of heterocyclic compounds, leveraging structures similar to the query compound, are crucial in developing pharmaceuticals and materials. For example, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives serve as building blocks for synthesizing a wide range of heterocyclic compounds. These compounds have potential applications in dyes and pharmaceuticals, highlighting the versatility and significance of heterocyclic chemistry in scientific research (Gomaa & Ali, 2020).

Occupational Health and Safety

Research on the health effects of occupational exposure to chlorinated solvents, including those structurally related to the compound of interest, underscores the importance of understanding and mitigating the risks associated with chemical exposure. Studies have linked such exposure to central nervous system, reproductive, liver, and kidney toxicity, and carcinogenicity, pointing to the need for comprehensive occupational health and safety measures (Ruder, 2006).

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity in biological assays, it could be further developed as a drug .

properties

IUPAC Name

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c1-7(14)11-8(2)15-12(16-11)9-3-5-10(13)6-4-9/h3-7H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYIXXSODUCIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 2
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1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 3
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 4
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 5
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 6
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine

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